molecular formula C7H5NO4S2 B12509257 4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid

4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid

Cat. No.: B12509257
M. Wt: 231.3 g/mol
InChI Key: KMZWYZPJUUGERL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Gewald reactions or other condensation reactions that can be optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano or sulfonyl groups.

    Substitution: The thiophene ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The cyano and sulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The thiophene ring can also participate in π-π stacking interactions, which are important in the binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid is unique due to the presence of both cyano and methylsulfonyl groups, which enhance its reactivity and binding capabilities. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H5NO4S2

Molecular Weight

231.3 g/mol

IUPAC Name

4-cyano-5-methylsulfonylthiophene-2-carboxylic acid

InChI

InChI=1S/C7H5NO4S2/c1-14(11,12)7-4(3-8)2-5(13-7)6(9)10/h2H,1H3,(H,9,10)

InChI Key

KMZWYZPJUUGERL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(S1)C(=O)O)C#N

Origin of Product

United States

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